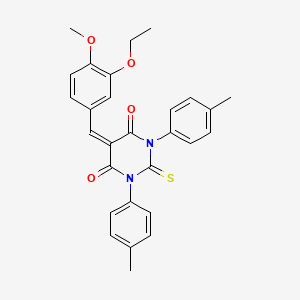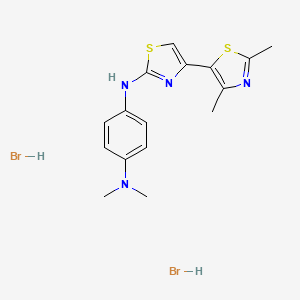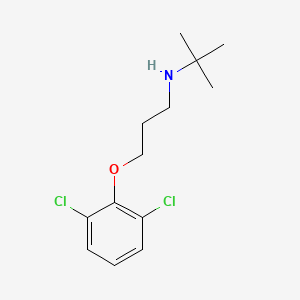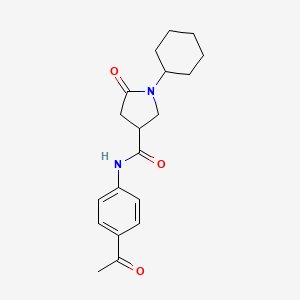![molecular formula C18H18ClF3N2 B4937954 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4937954.png)
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine class of drugs. TFMPP has been extensively studied for its potential use in scientific research due to its unique chemical properties.
科学的研究の応用
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been used in a variety of scientific research applications. One area of research involves the study of serotonin receptors. 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine acts as an agonist at the 5-HT1A and 5-HT2A receptors, and has been used to study the effects of these receptors on behavior and cognition. 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has also been used in the study of drug abuse and addiction, as it has been shown to produce reinforcing effects in animal models.
作用機序
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine acts as an agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine also acts as an antagonist at the 5-HT3 receptor, which is involved in the regulation of nausea and vomiting. 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its reinforcing effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to produce a variety of biochemical and physiological effects. In animal models, 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to increase locomotor activity, produce stereotypic behaviors, and induce hyperthermia. 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has also been shown to produce changes in heart rate and blood pressure, as well as alterations in the levels of various neurotransmitters in the brain.
実験室実験の利点と制限
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine also has a well-characterized mechanism of action, which makes it useful for studying the effects of serotonin receptors on behavior and cognition. However, 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several limitations. It has been shown to produce variable effects in different animal species, and its effects may be influenced by factors such as dose, route of administration, and environmental conditions.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine. One area of research involves the development of new compounds that target the serotonin system, with the goal of developing drugs that are more effective and have fewer side effects than existing treatments. Another area of research involves the study of the long-term effects of 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine on behavior and cognition, as well as its potential for abuse and addiction. Additionally, 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine may have potential therapeutic uses in the treatment of psychiatric disorders such as anxiety and depression, and further research is needed to explore these possibilities.
合成法
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be synthesized using a variety of methods, including the reaction of 3-chlorophenylpiperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base. Another method involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(trifluoromethyl)benzylamine in the presence of a catalyst. These methods result in the formation of 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine as a white crystalline powder.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2/c19-15-5-3-6-16(12-15)24-10-8-23(9-11-24)13-14-4-1-2-7-17(14)18(20,21)22/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZQNLLSQJASOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-phenylpropyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4937874.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4937879.png)
![1-benzyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4937885.png)
![N-(4-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4937896.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4937901.png)
![1-acetyl-3,5,6-triphenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4937905.png)

![2-methyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4937922.png)
![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-4-fluorophenol trifluoroacetate (salt)](/img/structure/B4937929.png)
![3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937946.png)


